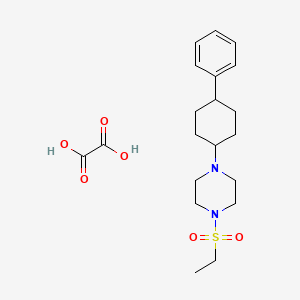![molecular formula C17H10F3N3O2S B5511851 4-hydroxy-7-(4-methylphenyl)-9-(trifluoromethyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2(1H)-one](/img/structure/B5511851.png)
4-hydroxy-7-(4-methylphenyl)-9-(trifluoromethyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones, which are closely related to the compound , has been traditionally achieved through multi-step processes. However, recent advances have allowed for more efficient one-step synthesis methods. For example, a green approach reported by Shi et al. (2018) utilizes a catalytic four-component reaction involving ketones, ethyl cyanoacetate, sulfur, and formamide. This method is characterized by step economy and easy purification, offering a more sustainable pathway for synthesizing this class of compounds (Shi et al., 2018).
Molecular Structure Analysis
The molecular structure of related thienopyrimidines has been elucidated through various analytical techniques, including X-ray crystallography. A study by Liu et al. (2006) detailed the crystal structure of a similar compound, revealing a nearly coplanar arrangement of the thienopyridine rings and highlighting the importance of intramolecular hydrogen bonding in stabilizing the molecular structure (Liu et al., 2006).
Chemical Reactions and Properties
Thieno[2,3-d]pyrimidin-4(3H)-ones undergo various chemical reactions due to their reactive sites, such as the keto group and the nitrogen atoms in the pyrimidine ring. These sites facilitate reactions like nucleophilic substitutions, condensations, and cyclizations, leading to a wide range of derivatives with diverse chemical properties. The synthesis and reactivity of these compounds have been extensively studied, with researchers developing novel derivatives exhibiting promising biological activities (Davoodnia et al., 2008).
科学的研究の応用
Aldose Reductase Inhibitors and Antioxidant Activity
Compounds bearing a pyridopyrimidinone core, specifically those with phenol or catechol moieties, have been identified as selective aldose reductase inhibitors (ALR2), showing activity in the micromolar/submicromolar range. The introduction of a hydroxy group enhances inhibitory potency, demonstrating the critical role of hydroxyls in enzyme pharmacophoric recognition. Additionally, these compounds exhibit significant antioxidant properties, with catechol derivatives showing the best activity. This research suggests potential applications in managing diabetic complications and oxidative stress-related conditions (La Motta et al., 2007).
Antimicrobial Activity
Substituted tricyclic compounds, specifically tetrahydro pyrido[4',3':4,5]thieno[2,3-d]pyrimidines, have been synthesized and evaluated for their antibacterial and antifungal activities. Most of these compounds exhibited significant anti-bacterial and anti-fungal activities, indicating their potential as antimicrobial agents. This highlights the possibility of derivatives of the mentioned compound being useful in developing new antimicrobial agents (Mittal et al., 2011).
Structural and Synthetic Studies
Research on the synthesis and crystal structure of related thienopyridopyrimidinone compounds provides valuable insights into the molecular architecture and potential chemical modifications of such molecules. For instance, studies on 2-(4'-methylphenoxy)-5,8,9-trimethyl-3-phenyl thieno[3',2':5,6] pyrido[4,3-d]pyrimidin-4(3H)-one hydrochloride reveal the compound's crystal structure and intramolecular hydrogen bonding, which could influence its biological activity and solubility (Liu et al., 2006).
Anti-inflammatory and Antimicrobial Agents
New thienopyrimidine derivatives have shown remarkable activity toward fungi, bacteria, and inflammation, underscoring the therapeutic potential of such compounds in treating infectious and inflammatory diseases. The synthesis of these derivatives through chloroacylation and further modifications suggests a pathway for developing novel anti-inflammatory and antimicrobial agents (Tolba et al., 2018).
特性
IUPAC Name |
11-(4-methylphenyl)-13-(trifluoromethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10F3N3O2S/c1-7-2-4-8(5-3-7)10-6-9(17(18,19)20)11-12-13(26-15(11)21-10)14(24)23-16(25)22-12/h2-6H,1H3,(H2,22,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUFNELNSJWFQPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C(=C2)C(F)(F)F)C4=C(S3)C(=O)NC(=O)N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{4-[1-(pyridin-3-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}-1,3-benzothiazole](/img/structure/B5511774.png)
![N-[(3R*,4S*)-4-cyclopropyl-1-(4-fluorobenzoyl)pyrrolidin-3-yl]-3-pyridin-3-ylpropanamide](/img/structure/B5511785.png)
![[4-(1H-tetrazol-1-yl)phenyl]acetonitrile](/img/structure/B5511795.png)

![N-(2-methoxy-5-{[(3-pyridinylmethyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B5511799.png)
![N-benzyl-3-oxo-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5511818.png)
![2-(1-naphthyl)-N'-[3-(3-nitrophenyl)-2-propen-1-ylidene]acetohydrazide](/img/structure/B5511830.png)

![ethyl 2-amino-5-{[(2-fluorophenyl)amino]carbonyl}-4-methyl-3-thiophenecarboxylate](/img/structure/B5511843.png)

![1-(4-methoxy-3-methylphenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5511852.png)

![N'-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]benzenesulfonohydrazide](/img/structure/B5511859.png)